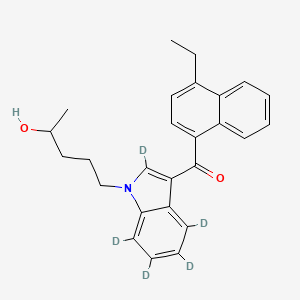
JWH-210 (Indole-d5) 4-Hydroxypentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH-210 (Indole-d5) 4-Hydroxypentyl is a synthetic cannabinoid and a labeled metabolite of JWH-210. It is a monohydroxy analog and primary urinary metabolite of JWH-210, a synthetic cannabinoid found in several blends of the herbal mixture Spice . The compound is used as a certified reference material in various analytical applications, including forensic and toxicological analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JWH-210 (Indole-d5) 4-Hydroxypentyl involves the hydroxylation of the alkyl side chain of JWH-210. This hydroxylation typically occurs in the liver, where the compound is metabolized . The synthetic route involves the use of deuterium-labeled indole to produce the labeled metabolite .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques. The compound is produced in a controlled environment to ensure high purity and consistency. The final product is typically provided as a solution in methanol, with a concentration of 100 μg/mL .
Analyse Des Réactions Chimiques
Types of Reactions
JWH-210 (Indole-d5) 4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These products are often used in further analytical and research applications .
Applications De Recherche Scientifique
JWH-210 (Indole-d5) 4-Hydroxypentyl is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of JWH-210 (Indole-d5) 4-Hydroxypentyl involves its interaction with cannabinoid receptors in the body. The compound binds to the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of natural cannabinoids . This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-210: The parent compound of JWH-210 (Indole-d5) 4-Hydroxypentyl, which is also a synthetic cannabinoid.
JWH-250: Another synthetic cannabinoid with a similar structure and function.
JWH-122: A related compound with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The labeled compound allows for more accurate quantitation and analysis of JWH-210 metabolites in biological samples .
Propriétés
Formule moléculaire |
C26H27NO2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(4-ethylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3/i6D,7D,12D,13D,17D |
Clé InChI |
QRNSSTWZDKYLOO-HKUKTWOQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)CC)[2H])[2H] |
SMILES canonique |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


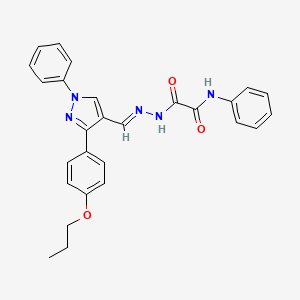


![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
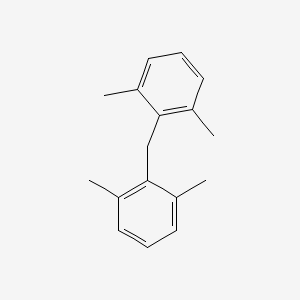
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
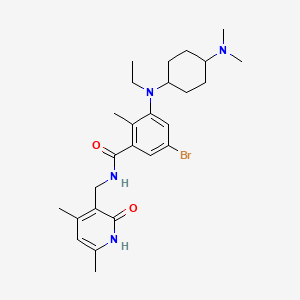
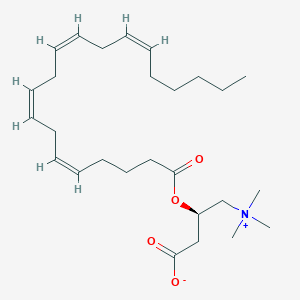
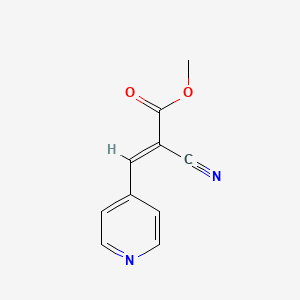
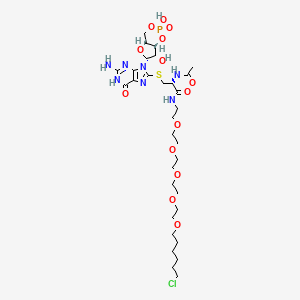
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
